molecular formula C12H16ClN B13527446 1-(2-Chlorophenyl)cyclohexan-1-amine

1-(2-Chlorophenyl)cyclohexan-1-amine

Cat. No.: B13527446
M. Wt: 209.71 g/mol
InChI Key: NPLMJYOKGIWCKH-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)cyclohexan-1-amine is a chemical compound that belongs to the class of arylcyclohexylamines. This compound is structurally related to ketamine, a well-known anesthetic and analgesic. The presence of a chlorine atom on the phenyl ring distinguishes it from other similar compounds, potentially altering its chemical and pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chlorophenyl)cyclohexan-1-amine typically involves the reaction of cyclohexanone with 2-chlorophenyl magnesium bromide, followed by dehydration in the presence of an acidic ionic liquid. The resulting product, 1-(2-chlorophenyl)-cyclohexene, is then oxidized using potassium permanganate to yield a hydroxy ketone intermediate. This intermediate undergoes imination with methylamine, and the final product is obtained through thermal rearrangement .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the use of safe and commercially available materials.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chlorophenyl)cyclohexan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.

    Reduction: Reduction reactions can convert the compound into different amines or hydrocarbons.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate is commonly used for oxidation reactions.

    Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products: The major products formed from these reactions include hydroxy ketones, imines, and substituted phenyl derivatives .

Scientific Research Applications

1-(2-Chlorophenyl)cyclohexan-1-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other arylcyclohexylamines and related compounds.

    Biology: The compound is studied for its potential effects on biological systems, particularly its interactions with neurotransmitter receptors.

    Medicine: Research is ongoing to explore its potential as an anesthetic or analgesic, similar to ketamine.

    Industry: It may be used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)cyclohexan-1-amine is not fully understood. it is believed to interact with neurotransmitter receptors in the brain, similar to ketamine. The compound may act as an NMDA receptor antagonist, blocking the action of glutamate and leading to anesthetic and analgesic effects .

Comparison with Similar Compounds

    Ketamine: 2-(2-chlorophenyl)-2-methylamino-cyclohexan-1-one

    Methoxetamine: 2-(3-methoxyphenyl)-2-(ethylamino)-cyclohexanone

    Phencyclidine (PCP): 1-(1-phenylcyclohexyl)piperidine

Uniqueness: 1-(2-Chlorophenyl)cyclohexan-1-amine is unique due to the presence of the chlorine atom on the phenyl ring, which may alter its pharmacological properties compared to other arylcyclohexylamines. This structural difference can influence its binding affinity to receptors and its overall efficacy as an anesthetic or analgesic .

Properties

Molecular Formula

C12H16ClN

Molecular Weight

209.71 g/mol

IUPAC Name

1-(2-chlorophenyl)cyclohexan-1-amine

InChI

InChI=1S/C12H16ClN/c13-11-7-3-2-6-10(11)12(14)8-4-1-5-9-12/h2-3,6-7H,1,4-5,8-9,14H2

InChI Key

NPLMJYOKGIWCKH-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C2=CC=CC=C2Cl)N

Origin of Product

United States

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